5-(6,7-dimethoxyisoquinolin-1-yl)-N-isopropylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6,7-Dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,7-dimethoxyisoquinoline with an appropriate pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(6,7-Dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to partially saturated isoquinoline compounds.
Scientific Research Applications
5-(6,7-Dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(6,7-dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyisoquinoline: A precursor in the synthesis of the target compound.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Noscapine: Another isoquinoline derivative with antitussive and anticancer activities.
Uniqueness
5-(6,7-Dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of isoquinoline and pyridine moieties allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-(6,7-dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)22-18-6-5-14(11-21-18)19-15-10-17(24-4)16(23-3)9-13(15)7-8-20-19/h5-12H,1-4H3,(H,21,22) |
InChI Key |
DCKFIZZDIOVIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C2=NC=CC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.